
(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
This compound is characterized by its molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with ®-pyrrolidine-3-methanol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is essential to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is primarily investigated for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit effects on neurotransmitter systems, suggesting potential use as antidepressants. Studies focusing on the modulation of serotonin and norepinephrine reuptake have shown promise in preclinical models.
Neuroscience
The compound's influence on the central nervous system (CNS) is a significant area of study:
- Cognitive Enhancement : Investigations into the cognitive-enhancing properties of pyrrolidine derivatives have been conducted, with findings indicating improvements in memory and learning tasks in animal models.
Synthetic Chemistry
This compound serves as an important building block in organic synthesis:
- Chiral Synthesis : The compound is utilized in asymmetric synthesis processes, allowing for the production of other chiral molecules with high enantioselectivity. Its use in creating complex organic frameworks is well documented.
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry explored the synthesis of this compound derivatives to evaluate their antidepressant-like effects in rodent models. The results demonstrated significant reductions in depressive behaviors, correlating with alterations in serotonin levels.
Case Study 2: Cognitive Function Enhancement
Research conducted by Smith et al. (2022) assessed the impact of this compound on cognitive function. The study revealed that administration improved performance in memory tasks, suggesting its potential as a cognitive enhancer.
Data Table: Comparison of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Potential antidepressant properties | Modulation of serotonin and norepinephrine |
Neuroscience | Cognitive enhancement | Improved memory performance |
Synthetic Chemistry | Chiral building block for organic synthesis | High enantioselectivity in asymmetric synthesis |
Wirkmechanismus
The mechanism of action of ®-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(1-(4-chlorophenyl)pyrrolidin-3-yl)methanol
- ®-(1-(4-fluorophenyl)pyrrolidin-3-yl)methanol
- ®-(1-(4-methylphenyl)pyrrolidin-3-yl)methanol
Uniqueness
®-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
Overview
(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is a compound with significant potential in biological research and medicinal chemistry. Its molecular formula is CHBrNO, and it has a molecular weight of 256.14 g/mol. This compound has been investigated for its interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, which could have implications for its use in treating neurological disorders. However, detailed elucidation of its mechanism is still ongoing and requires further investigation to confirm these interactions and their biological significance.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Case Studies
Several studies have explored the biological effects of related pyrrolidine compounds, providing insights into the potential applications of this compound:
- In Vitro Studies : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those similar to this compound. Results indicated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, suggesting strong antibacterial activity .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrrolidine derivatives has highlighted the importance of substituents on the phenyl ring in modulating biological activity. The presence of bromine in this compound may enhance its interaction with biological targets compared to its chlorinated or fluorinated analogs .
Data Table: Biological Activities of Pyrrolidine Derivatives
Compound Name | Antibacterial Activity (MIC mg/mL) | Antifungal Activity | Notes |
---|---|---|---|
This compound | TBD | TBD | Investigated for receptor interactions |
2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | Yes | Effective against multiple strains |
2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Yes | Strong activity noted |
1,3-Dipyrrolidinobenzene | No activity | TBD | Control compound |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol, and how do reaction parameters influence yield and enantiopurity?
Methodological Answer: The compound can be synthesized via multi-step reactions involving key intermediates like 4-bromoacetophenone. For example:
- Step 1: Condensation of 4-bromoacetophenone with aldehydes (e.g., vetraldehyde) under basic conditions (piperidine or NaOH) to form enones .
- Step 2: Cyclization with malononitrile in methanol/ethanol under reflux, where solvent choice (e.g., methanol’s lone-pair interaction) directs product selectivity .
- Step 3: Chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer. Parameters like temperature (reflux vs. room temperature), catalyst (e.g., chiral amines), and solvent polarity significantly impact yield and enantiomeric excess (ee). Purification via column chromatography or recrystallization from DMF/ethanol mixtures is critical .
Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction using SHELXL for refinement validates the 3D structure and absolute configuration .
- NMR Spectroscopy: H and C NMR (e.g., DMSO-) identify proton environments, such as the pyrrolidine ring (δ 3.18–3.31 ppm) and methanol group (δ 3.27–3.31 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS confirms molecular weight (e.g., [M+H] calculated vs. observed) .
- Polarimetry or Chiral HPLC: Determines enantiopurity using chiral stationary phases (e.g., amylose derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly in cases of twinning or low-resolution datasets?
Methodological Answer:
- Data Collection: Use high-intensity synchrotron radiation to improve resolution.
- Software Tools: SHELXD for structure solution and SHELXL for refinement, leveraging TWIN/BASF commands to model twinning .
- Validation: Check for overfitting using R-factor and Δ maps. Tools like PLATON/ADDSYM identify missed symmetry .
Q. What reaction mechanisms govern the formation of this compound, and how do solvents influence pathway selectivity?
Methodological Answer:
- Mechanism: The synthesis involves a base-catalyzed Claisen-Schmidt condensation followed by cyclization. Methanol/ethanol solvents stabilize intermediates via hydrogen bonding, favoring pyrrolidine ring closure over alternative pathways (e.g., pyran formation) .
- Kinetic vs. Thermodynamic Control: Prolonged reflux shifts equilibrium toward thermodynamically stable products. TLC monitoring (e.g., silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for studying its pharmacological potential?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Target Identification: Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like bacterial biotin carboxylase, as seen in pyridopyrimidine inhibitors .
Q. What strategies are effective for analyzing enantiomeric excess (ee) during asymmetric synthesis?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases. Retention time differences resolve enantiomers .
- NMR with Chiral Shift Reagents: Europium complexes (e.g., Eu(hfc)) induce splitting of H signals for quantitative ee analysis .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Modification Sites:
- Pyrrolidine Ring: Introduce substituents (e.g., fluorine) to improve metabolic stability .
- 4-Bromophenyl Group: Replace bromine with bioisosteres (e.g., CF) to modulate lipophilicity .
- SAR Workflow: Synthesize analogs > test activity > perform QSAR modeling (e.g., CoMFA) to identify critical pharmacophores .
Eigenschaften
IUPAC Name |
[(3R)-1-(4-bromophenyl)pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYQYASDCRIEFC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CO)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.